![molecular formula C14H15F3N2O5 B2461845 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1421483-69-3](/img/structure/B2461845.png)
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products and synthetic compounds . This group is known to possess important pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, IR, and mass spectrometry .
Scientific Research Applications
Chemical Synthesis and Modification
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide finds application in chemical synthesis and modification. For instance, it is involved in processes like the benzylation of alcohols, where stable, neutral organic salts are used to convert alcohols into benzyl ethers upon warming, as demonstrated in the synthesis of 2-Benzyloxy-1-methylpyridinium triflate (Poon & Dudley, 2006).
Fluorescence Probes and Reactive Oxygen Species Detection
This compound is also significant in the development of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes, such as HPF and APF, are designed to selectively detect highly reactive oxygen species like hydroxyl radicals and peroxidase intermediates, which are important in studying biological and chemical applications (Setsukinai et al., 2003).
Biochemical Reactions Involving Radicals
The compound is also used in the study of biochemical reactions involving radicals. For example, it can be part of the investigation into the production of hydroxyl radicals from the simultaneous generation of superoxide and nitric oxide, crucial for understanding the physiological roles of these radicals (Hogg et al., 1992).
Intracellular Imaging and Sensing
Another application is in intracellular imaging and sensing, particularly in detecting hydrogen peroxide in living cells. Optical probes like Peroxyfluor-1 (PF1) use mechanisms such as boronate deprotection to distinguish hydrogen peroxide from other reactive oxygen species in biological samples, which is valuable in biological research (Chang et al., 2004).
Environmental Monitoring
Additionally, it plays a role in environmental science, particularly in the sensitive determination of pollutants like dinitropyrenes and nitropyrene in urban air. This application involves chemical reactions and analytical techniques to monitor and quantify environmental contaminants (Hayakawa et al., 1995).
Coordination Chemistry
In coordination chemistry, derivatives of this compound are used in synthesizing metal complexes, which are studied for their structural properties and potential applications in areas like catalysis (El-Sonbati et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and inhibit their function . This interaction could lead to changes in cellular processes, such as cell proliferation and migration.
Biochemical Pathways
The compound may affect the VEGF signaling pathway, given its potential inhibition of VEGFR1 . This pathway is critical for angiogenesis, the process by which new blood vessels form from pre-existing ones. Inhibition of this pathway could lead to reduced angiogenesis, affecting the growth and spread of cancer cells.
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cancer cell lines . Therefore, this compound might have similar effects.
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, characterization, and potential applications. Given the biological activity of benzo[d][1,3]dioxole compounds, this could include research into its potential use in pharmaceuticals and other areas .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O5/c15-14(16,17)6-19-13(22)12(21)18-4-3-9(20)8-1-2-10-11(5-8)24-7-23-10/h1-2,5,9,20H,3-4,6-7H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXKBXDOCVFIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
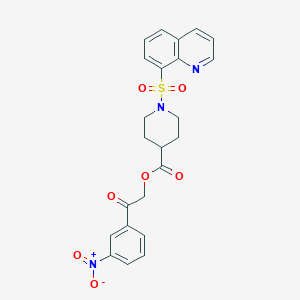
![3-[(Methylamino)methyl]pentan-3-ol](/img/structure/B2461763.png)
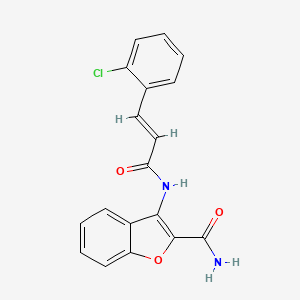

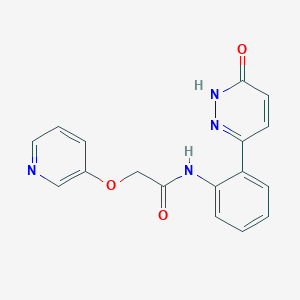
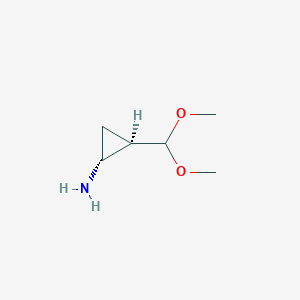
![(E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2461775.png)
![7-(4-fluorophenyl)-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2461776.png)
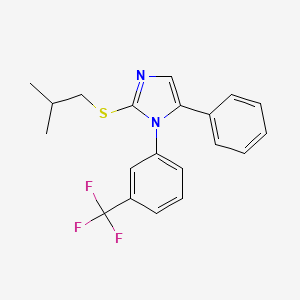
![2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid](/img/structure/B2461779.png)

![4-(isopropylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2461782.png)
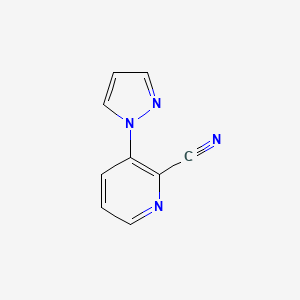
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461785.png)
